molecular formula C7H8FNO3S B13288258 3-Fluoro-2-methoxybenzene-1-sulfonamide

3-Fluoro-2-methoxybenzene-1-sulfonamide

Cat. No.: B13288258
M. Wt: 205.21 g/mol
InChI Key: LIDLXJSRYKUMJL-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxybenzene-1-sulfonamide is an organic compound with the molecular formula C7H8FNO3S and a molecular weight of 205.21 g/mol It is a derivative of benzene, featuring a fluorine atom, a methoxy group, and a sulfonamide group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-fluoro-2-methoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of 3-Fluoro-2-methoxybenzene-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-Fluoro-2-methoxybenzene-1-sulfonamide has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The fluorine atom and methoxy group can also influence the compound’s reactivity and interactions with other molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

3-Fluoro-2-methoxybenzene-1-sulfonamide can be compared with other similar compounds, such as:

    2-Fluoro-3-methoxybenzenesulfonamide: Similar structure but with different positions of the functional groups.

    3-Fluoro-4-methoxybenzenesulfonamide: Another positional isomer with different chemical properties.

    2-Fluoro-4-methoxybenzenesulfonamide: Yet another isomer with unique reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional group positions and resulting chemical behavior.

Properties

Molecular Formula

C7H8FNO3S

Molecular Weight

205.21 g/mol

IUPAC Name

3-fluoro-2-methoxybenzenesulfonamide

InChI

InChI=1S/C7H8FNO3S/c1-12-7-5(8)3-2-4-6(7)13(9,10)11/h2-4H,1H3,(H2,9,10,11)

InChI Key

LIDLXJSRYKUMJL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1S(=O)(=O)N)F

Origin of Product

United States

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